1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone
Description
Properties
Molecular Formula |
C15H17N3O2 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C15H17N3O2/c1-11(19)17-6-8-18(9-7-17)15(20)14-10-12-4-2-3-5-13(12)16-14/h2-5,10,16H,6-9H2,1H3 |
InChI Key |
KSIWBUTXPKCQGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone typically involves the reaction of indole-2-carboxylic acid with piperazine under specific conditions. One common method is to use microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as cesium carbonate (Cs2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2-carboxylic acid derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
The biological activities of 1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone have been investigated in various studies, highlighting its potential in treating several conditions:
Anticancer Activity
Research indicates that compounds with indole and piperazine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study evaluated a series of indole-based piperazine derivatives for their cytotoxicity against human liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines. The results showed that several derivatives, including those similar to this compound, demonstrated lower IC50 values than standard chemotherapy agents like 5-fluorouracil .
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This could position it as a candidate for treating neuropsychiatric disorders such as depression and anxiety.
Mechanism of Action
The mechanism of action of 1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone involves its interaction with various molecular targets and pathways. The indole moiety can interact with multiple receptors, while the piperazine ring can enhance the compound’s binding affinity and selectivity . The exact pathways and targets depend on the specific biological activity being studied, such as anticancer or antimicrobial effects.
Comparison with Similar Compounds
Biphenyl-Aryl Piperazine Derivatives
Compounds like 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone () replace the indole group with a biphenyl system. These derivatives exhibit antipsychotic activity via dual anti-dopaminergic and anti-serotonergic mechanisms. QSAR models highlight that electron affinity (EA) and brain/blood partition coefficients (QPlogBB) correlate with antidopaminergic potency, suggesting that electron-withdrawing substituents enhance activity .
Arylsulfonylindole Derivatives
1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone (3f, ) introduces a sulfonyl group on the indole nitrogen and a pyridyl substituent on piperazine. These modifications enhance 5-HT6 receptor antagonism, with binding affinity influenced by the sulfonyl group’s steric and electronic effects .
Tetrazole-Piperazine Derivatives
Compounds such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () and 7n–7r () replace indole with tetrazole, a bioisostere for carboxylic acids. These derivatives demonstrate antiproliferative activity, with trifluoromethyl and nitro groups on the aryl ring enhancing cytotoxicity. For example, 7o (ESI-HRMS: 558.08339) shows potent activity due to its electron-deficient trifluoromethyl group .
Pharmacological Activity Comparison
Key Structural-Activity Relationships (SAR)
- Indole vs. Biphenyl : Indole derivatives target serotonin receptors, while biphenyl analogues prioritize dopamine receptors due to aromatic stacking differences .
- Sulfonyl vs. Carbonyl : Sulfonyl groups (e.g., in 3f ) enhance receptor selectivity (5-HT6 over 5-HT2A) compared to carbonyl-linked indoles .
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in 7o ) improve antiproliferative activity by stabilizing charge-transfer interactions with DNA .
Biological Activity
1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone, a compound with significant potential in medicinal chemistry, is recognized for its diverse biological activities. This article explores its synthesis, biological evaluation, and the underlying mechanisms of action, supported by various studies and data.
- Molecular Formula : C14H16N4O
- Molecular Weight : 256.30 g/mol
- CAS Number : 1219585-71-3
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with piperazine under controlled conditions. The process may include steps such as:
- Formation of the indole carbonyl derivative.
- Reaction with piperazine to form the target compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. For instance, research indicates that indole-based compounds exhibit strong antiproliferative effects against various cancer cell lines.
Case Study:
A study evaluated the compound's efficacy against human cancer cell lines such as A549 (lung), MCF-7 (breast), and Panc-1 (pancreatic). The results showed:
- GI50 Values : Ranged from 0.95 µM to 3.70 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin, which had GI50 values ranging from 1.10 µM to 1.40 µM .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The compound has been shown to inhibit cyclin-dependent kinases (CDK2) and epidermal growth factor receptor (EGFR), which are crucial in cancer cell proliferation and survival.
Inhibitory Activity Data:
| Compound | Target Enzyme | IC50 Value (nM) |
|---|---|---|
| 5d | EGFR | 89 ± 6 |
| 5e | EGFR | 93 ± 8 |
| 5j | EGFR | 98 ± 8 |
These values indicate that the tested derivatives are comparable to erlotinib, a known EGFR inhibitor .
Apoptosis Induction
The compound also promotes apoptosis in cancer cells, evidenced by increased levels of apoptotic markers such as:
- Caspases 3, 8, and 9
- Cytochrome C
- Bax/Bcl2 ratio changes
- p53 activation
These markers suggest that the compound triggers intrinsic apoptotic pathways .
Additional Biological Activities
Beyond anticancer properties, indole derivatives exhibit a range of other biological activities:
- Antimicrobial Activity : Some studies report that indole compounds possess significant antibacterial properties against pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae.
Antimicrobial Efficacy Data:
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| Indole X | Pseudomonas aeruginosa | 22 |
| Indole Y | Klebsiella pneumoniae | 25 |
These findings highlight the versatility of indole derivatives in therapeutic applications .
Q & A
Q. What are the standard synthetic routes for 1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone?
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the piperazine core, often via nucleophilic substitution or coupling reactions.
- Step 2: Introduction of the indole-2-carbonyl group using acylating agents (e.g., chloroacetyl chloride) under anhydrous conditions to avoid hydrolysis .
- Step 3: Final functionalization of the ethanone group, optimized for temperature (e.g., 273 K for controlled reactivity) and solvent choice (e.g., dichloromethane or dimethylformamide) .
- Key Techniques: Reaction progress monitored via TLC; intermediates purified via column chromatography or recrystallization .
Q. How is the compound structurally characterized?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms proton environments and carbon frameworks, particularly the indole NH signal (~10-12 ppm) and piperazine CH₂ groups .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., ~305–370 g/mol range for analogous compounds) .
- Infrared (IR) Spectroscopy: Identifies carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-H bonds .
- X-ray Crystallography: Resolves 3D conformation, as demonstrated for related piperazine-indole derivatives .
Q. What structural features influence its bioactivity?
- Indole Moiety: Facilitates interactions with serotonin receptors or hydrophobic binding pockets via π-π stacking .
- Piperazine Ring: Enhances solubility and serves as a flexible scaffold for receptor selectivity .
- Carbonyl Group: Acts as a hydrogen bond acceptor, critical for target binding .
- Substituent Effects: Electron-withdrawing groups (e.g., fluorine, chlorine) on aromatic rings modulate potency and metabolic stability .
Advanced Research Questions
Q. How to design experiments to identify biological targets?
- Receptor Binding Assays: Screen against GPCRs (e.g., serotonin, histamine receptors) using radioligand displacement assays. For example, indole derivatives show affinity for 5-HT receptors .
- Functional Assays: Measure cAMP accumulation or calcium flux to determine agonist/antagonist activity .
- Computational Docking: Model interactions with receptors (e.g., using AutoDock Vina) to prioritize targets .
- Proteomics: Use affinity chromatography coupled with LC-MS/MS to identify binding partners .
Q. How to resolve contradictions in solubility data across studies?
- Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) vs. alcohols (methanol, ethanol) to assess logP-driven solubility .
- Thermal Analysis: Employ Differential Scanning Calorimetry (DSC) to detect polymorphic forms affecting solubility .
- Salt Formation: Explore hydrochloride or mesylate salts to improve aqueous solubility .
- Validation: Replicate experiments under standardized conditions (pH, temperature) to isolate variables .
Q. What strategies optimize yield in multi-step synthesis?
- Catalyst Screening: Test Pd-based catalysts for coupling steps or acid/base catalysts for acylation .
- Design of Experiments (DoE): Use factorial designs to optimize temperature, solvent ratios, and reaction time .
- In Situ Monitoring: Implement FTIR or HPLC to detect side products and adjust conditions dynamically .
- Purification Techniques: Replace column chromatography with recrystallization for scalable, high-purity yields .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
